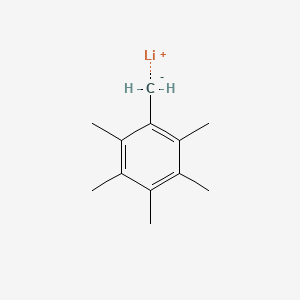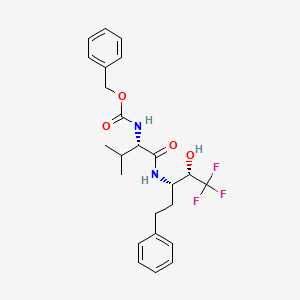
10-Heptadecyl-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Heptadecyl-10H-phenothiazine: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The addition of a heptadecyl group to the phenothiazine core enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptadecyl-10H-phenothiazine typically involves the reaction of 2-aminobenzenethiol with an appropriate halonitrobenzene derivative. The reaction proceeds through a Smiles rearrangement, followed by reduction and cyclization to form the phenothiazine core. The heptadecyl group can be introduced via alkylation reactions using heptadecyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the phenothiazine core, followed by the introduction of the heptadecyl group. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Heptadecyl-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for reduction.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10-Heptadecyl-10H-phenothiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its lipophilic nature enhances its ability to interact with biological membranes, making it a valuable compound for drug development.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their therapeutic potential in treating various diseases, such as schizophrenia, malaria, and bacterial infections. Their ability to modulate neurotransmitter activity and inhibit microbial growth makes them promising candidates for pharmaceutical applications.
Industry: In the industrial sector, this compound is used as an additive in lubricants, dyes, and polymers. Its chemical stability and lipophilicity make it suitable for enhancing the performance of various industrial products.
Wirkmechanismus
The mechanism of action of 10-Heptadecyl-10H-phenothiazine involves its interaction with biological membranes and molecular targets. The lipophilic heptadecyl group allows the compound to easily penetrate cell membranes, where it can interact with proteins, enzymes, and receptors. In the case of antimicrobial activity, this compound can disrupt microbial cell membranes, leading to cell lysis and death. For its anticancer properties, the compound may inhibit cell proliferation by interfering with DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
10H-phenothiazine: The parent compound without the heptadecyl group.
10-Methyl-10H-phenothiazine: A derivative with a methyl group instead of a heptadecyl group.
10-Phenyl-10H-phenothiazine: A derivative with a phenyl group.
Comparison: 10-Heptadecyl-10H-phenothiazine is unique due to its long heptadecyl chain, which significantly increases its lipophilicity compared to other phenothiazine derivatives. This increased lipophilicity can enhance its ability to interact with lipid membranes and improve its solubility in organic solvents. Additionally, the heptadecyl group may influence the compound’s biological activity, making it more effective in certain applications compared to its shorter-chain or unsubstituted counterparts.
Eigenschaften
CAS-Nummer |
144734-92-9 |
|---|---|
Molekularformel |
C29H43NS |
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
10-heptadecylphenothiazine |
InChI |
InChI=1S/C29H43NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-30-26-21-16-18-23-28(26)31-29-24-19-17-22-27(29)30/h16-19,21-24H,2-15,20,25H2,1H3 |
InChI-Schlüssel |
KNUVXNSTKYHLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)

![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)


![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
